1-(Aminomethyl)cyclopropanecarboxamide
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Overview
Description
1-(Aminomethyl)cyclopropanecarboxamide is a compound with the molecular formula C5H10N2O It is a derivative of cyclopropane, featuring an aminomethyl group and a carboxamide group attached to the cyclopropane ring
Mechanism of Action
Target of Action
The primary targets of 1-(Aminomethyl)cyclopropanecarboxamide are L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These targets play crucial roles in cellular signaling and neurotransmission.
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition can alter the normal functioning of the cell, leading to changes in cellular signaling and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the reaction of lactones with ammonia, subsequent acylation, and rearrangement of the resultant amides .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor under controlled conditions . This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminomethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopropanecarboxylic acid
- Cyclopropanecarboxamide
- 1-(Aminomethyl)cyclopropane-1-carboxamide
Comparison: 1-(Aminomethyl)cyclopropanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWPRRQZRCXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027337-85-4 |
Source
|
Record name | 1-(aminomethyl)cyclopropane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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